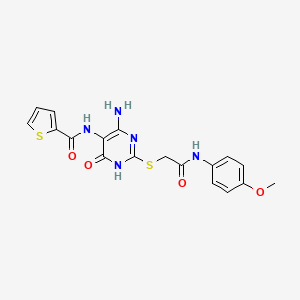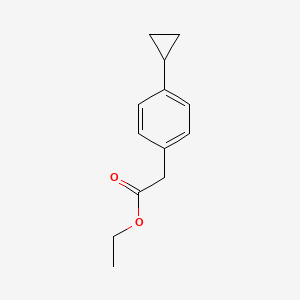
2-(4-シクロプロピルフェニル)酢酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-cyclopropylphenyl)acetate is an organic compound with the molecular formula C13H16O2. It is a pale-yellow to yellow-brown liquid at room temperature. This compound is known for its unique structure, which includes a cyclopropyl group attached to a phenyl ring, making it an interesting subject for various chemical studies .
科学的研究の応用
Ethyl 2-(4-cyclopropylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-cyclopropylphenyl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 4-bromophenylacetate with cyclopropylboronic acid using a palladium-catalyzed Suzuki-Miyaura coupling reaction . The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like tetrahydrofuran under an inert atmosphere.
Industrial Production Methods
In industrial settings, the production of ethyl 2-(4-cyclopropylphenyl)acetate may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
Ethyl 2-(4-cyclopropylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of 4-cyclopropylbenzoic acid.
Reduction: Formation of 2-(4-cyclopropylphenyl)ethanol.
Substitution: Formation of various substituted phenyl derivatives.
作用機序
The mechanism of action of ethyl 2-(4-cyclopropylphenyl)acetate involves its interaction with specific molecular targets. The cyclopropyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .
類似化合物との比較
Similar Compounds
- Ethyl 2-phenylacetate
- Ethyl 2-(4-methylphenyl)acetate
- Ethyl 2-(4-chlorophenyl)acetate
Uniqueness
Ethyl 2-(4-cyclopropylphenyl)acetate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
ethyl 2-(4-cyclopropylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-15-13(14)9-10-3-5-11(6-4-10)12-7-8-12/h3-6,12H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVGEGQUYRLIED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(1,2-DIMETHYL-1H-INDOL-5-YL)METHYL]-1-(4-METHYLPHENYL)THIOUREA](/img/structure/B2561051.png)
![N-(5-chloro-2-methylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2561052.png)
![N-(2,5-dimethylphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2561053.png)

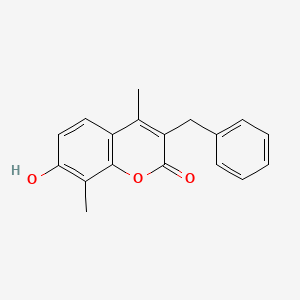
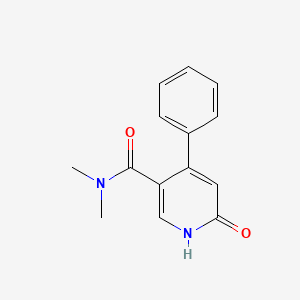
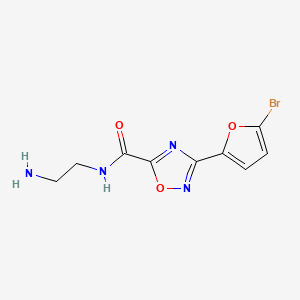

![N4-(4-methoxyphenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2561064.png)
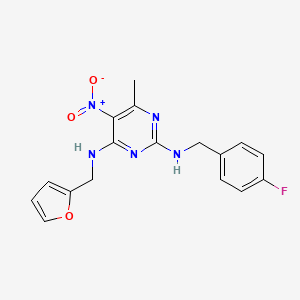
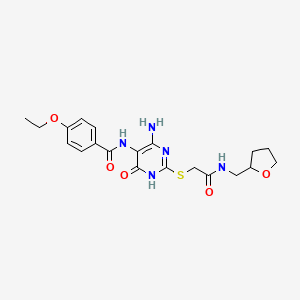
![1-hexyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2561068.png)
![2-(2,4-dichlorophenyl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2561069.png)
